Cas no 968-93-4 (testolactone)

테스톨락톤(Testolactone)은 비스테로이드계 방향화효소 저해제로, 주로 에스트로겐 합성 억제를 통해 호르몬 관련 질환 치료에 사용됩니다. 이 화합물은 강력한 아로마타제 억제 효과를 보이며, 에스트라디올 생성을 선택적으로 차단함으로써 유방암 및 내분비 장애 치료에 효과적입니다. 약동학적 특성상 경구 투여 시 생체이용률이 우수하며, 간에서의 대사 안정성이 높아 치료 효과를 지속적으로 유지할 수 있습니다. 또한, 테스톨락톤은 다른 스테로이드계 약물과 비교해 상대적으로 부작용 프로파일이 양호한 것으로 알려져 있습니다.
testolactone structure
testolactone structure
Product Name:testolactone
CAS 번호:968-93-4
MF:C19H24O3
메가와트:300.392066001892
CID:40427
PubChem ID:13769
Update Time:2025-06-08

testolactone 화학적 및 물리적 성질

이름 및 식별자

    • testolactone
    • -TESTOLACTONE
    • 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
    • 1,2-dehydrotestololactone
    • 1,2-didehydro-testololacton
    • 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
    • 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
    • 1-dehydrotestololactone
    • delta(1)-dehydrotestolactone
    • Δ1-Testolactone
    • TESTOLACTONE,USP24
    • Testosterone
    • 17a-oxa-D-homo-1,4-androstadien-3,17-dione
    • fludestrin
    • sq9538
    • teolit
    • teslac
    • teslak
    • testolacton
    • testololactone
    • 1,2-Didehydrotestololactone
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
    • (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
    • D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
    • Testololactone, 1-dehydro- (7CI)
    • 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
    • 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
    • MeSH ID: D013738
    • NSC 23759
    • SQ 9538
    • Δ1-Dehydrotestololactone
    • Δ1-Testololactone
    • TESTOLACTONE [USP-RS]
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
    • Testolactona [INN-Spanish]
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
    • 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
    • Testolactona (INN-Spanish)
    • Testolactonum (INN-Latin)
    • BDBM50367848
    • BPEWUONYVDABNZ-DZBHQSCQSA-N
    • TESTOLACTONE (USP IMPURITY)
    • D00153
    • CS-5268
    • TESTOLACTONE [WHO-DD]
    • CHEMBL1571
    • delta(1)-Testolactone
    • .DELTA.1-Testololactone
    • BRD-K69636617-001-01-7
    • Testolactonum [INN-Latin]
    • therapeutic testolactone
    • HMS3750O07
    • Tox21_111576
    • 17a-Oxa-D-homoandrosta-1,17-dione
    • TESLAC (TN)
    • 1 Dehydrotestolactone
    • NSC 12173
    • Testolactonum
    • DB00894
    • TESTOLACTONE [MI]
    • 1-Dehydrotestolactone
    • TESTOLACTONE [ORANGE BOOK]
    • NCI60_001908
    • SQ-9538
    • HSDB 3255
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
    • NCGC00159329-02
    • Testolactona
    • Testololactone, 1,2-didehydro-
    • Testolactone (USAN:USP:INN)
    • Q3985253
    • D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
    • Testolactone [USAN:USP:INN]
    • W-100129
    • 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
    • Testolattone
    • NS00004469
    • DELTA(1)-DEHYDROTESTOLOLACTONE
    • .DELTA.1-Dehydrotestololactone
    • TESTOLACTONE [VANDF]
    • Testolactone ciii
    • delta1-Testololactone
    • DTXCID303644
    • C02197
    • Testolattone [DCIT]
    • TESTOLACTONE [INN]
    • delta(1)-Testololactone
    • EINECS 213-534-6
    • GTPL7303
    • TESTOLACTONE CIII [USP-RS]
    • TESTOLACTONE [USAN]
    • TESTOLACTONE [HSDB]
    • NSC-23759
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
    • Testololactone, 1-dehydro-
    • TESTOLACTONE [USP IMPURITY]
    • CAS-968-93-4
    • 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
    • 968-93-4
    • TESTOLACTONE CIII (USP-RS)
    • UNII-6J9BLA949Q
    • CHEBI:9460
    • Testolactone (USP/INN)
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
    • 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
    • Delta1-Testolactone
    • D-Homo-17a-oxaandrosta-1,17-dione
    • 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
    • .DELTA.1-Dehydrotestolactone
    • TESTOLACTONE (USP-RS)
    • AKOS015840139
    • 6J9BLA949Q
    • NSC23759
    • BCP10926
    • 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
    • LMST02020084
    • DTXSID2023644
    • Testololactone,2-didehydro-
    • SCHEMBL4053
    • Delta-1-testololactone
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
    • HY-13763
    • MDL: MFCD00866295
    • 인치: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
    • InChIKey: BPEWUONYVDABNZ-DZBHQSCQSA-N
    • 미소: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

계산된 속성

  • 정밀분자량: 300.17300
  • 동위원소 질량: 300.172545
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 602
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 5
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 43.4
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 색과 성상: Solid powder
  • 밀도: 1.17
  • 융해점: 218-219°
  • 비등점: 482°Cat760mmHg
  • 플래시 포인트: 213.4°C
  • 굴절률: 1.567
  • PSA: 43.37000
  • LogP: 3.58990
  • 비선광도: D23 -45.6° (c = 1.24 in chloroform)

testolactone 보안 정보

  • 신호어:Warning
  • 저장 조건:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-2 mg
Testolactone
968-93-4 98.82%
2mg
¥1300.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-5 mg
Testolactone
968-93-4 98.82%
5mg
¥1950.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-10 mg
Testolactone
968-93-4 98.82%
10mg
¥2925.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-25 mg
Testolactone
968-93-4 98.82%
25mg
¥5265.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-50 mg
Testolactone
968-93-4 98.82%
50mg
¥7898.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-100 mg
Testolactone
968-93-4 98.82%
100MG
¥11847.00 2021-09-23

testolactone 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  15 h, pH 8, 30 °C
참조
Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301
Zhang, Hongliu; Ren, Jie; Wang, Yu; Sheng, Cuo; Wu, Qiaqing; et al, Tetrahedron, 2013, 69(1), 184-189

합성 방법 2

반응 조건
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  5 d, 24 °C
참조
Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues
Hunter, A. Christy; Carragher, Natasha E., Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

합성 방법 3

반응 조건
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
참조
Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone
Lone, Shabir H.; Bhat, Khursheed A., Steroids, 2015, 96, 164-168

합성 방법 4

반응 조건
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Acetic acid ,  Water ;  17 h, rt
참조
An efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; Bacigaluppo, Jose A.; Colombo, Maria I.; Cravero, Raquel M.; Gonzalez-sierra, Manuel; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

합성 방법 5

반응 조건
1.1 Solvents: Acetone ;  4 d, 27 °C
참조
Steroids' transformations in Penicillium notatum culture
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga; Huszcza, Ewa, Steroids, 2005, 70(3), 193-198

합성 방법 6

반응 조건
1.1 Solvents: Dimethylformamide ;  5 d, 24 °C
참조
Baeyer-Villiger oxidation of some steroids by Aspergillus tamarii MRC 72400
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2011, 76(6), 743-754

합성 방법 7

반응 조건
1.1 Solvents: Water
참조
Synthesis of steroidal lactone by Penicillium citreo-viride
Liu, Hong-Min; Li, Heping; Shan, Lihong; Wu, Jian, Steroids, 2006, 71(11-12), 931-934

합성 방법 8

반응 조건
1.1 Solvents: Dimethylformamide ,  Water ;  5 d, 32 °C
참조
Biotransformation of some steroids by Aspergillus terreus MRC 200365
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2010, 75(6), 665-673

합성 방법 9

반응 조건
참조
Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam
Lone, Shabir H.; Bhat, Muzzaffar A.; Lone, Rayees A.; Jameel, Salman; Lone, Javeed A.; et al, New Journal of Chemistry, 2018, 42(6), 4579-4589

합성 방법 10

반응 조건
1.1 240 h, rt
참조
Efficient production of androstadienedione and testolactone from progesterone by biotransformation using Fusarium solani
He, Bing; Li, Wei, Research Journal of BioTechnology, 2013, 8(7), 56-61

합성 방법 11

반응 조건
참조
Inhibition of microbial steroid D-ring lactonization by high levels of progesterone
Miller, T. L., Biochimica et Biophysica Acta, 1972, 270(1), 167-80

합성 방법 12

반응 조건
참조
Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives
Volovel'skii, L. N.; Knorozova, G. V.; Yakovleva, M. Ya., Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

합성 방법 13

반응 조건
1.1 Solvents: Acetone ,  Water ;  8 d, 27 °C
참조
Transformation of steroids by Trichoderma hamatum
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

testolactone Raw materials

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